![molecular formula C17H15BrIN B14509851 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide CAS No. 63424-44-2](/img/structure/B14509851.png)
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, and its derivatives are known for their diverse applications in medicinal and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of quinoline with 4-iodophenylethyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the quinoline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with different reactivity.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its ability to interact with biological targets .
Eigenschaften
CAS-Nummer |
63424-44-2 |
|---|---|
Molekularformel |
C17H15BrIN |
Molekulargewicht |
440.1 g/mol |
IUPAC-Name |
1-[2-(4-iodophenyl)ethyl]quinolin-1-ium;bromide |
InChI |
InChI=1S/C17H15IN.BrH/c18-16-9-7-14(8-10-16)11-13-19-12-3-5-15-4-1-2-6-17(15)19;/h1-10,12H,11,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GRAREARQEKZXOV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCC3=CC=C(C=C3)I.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


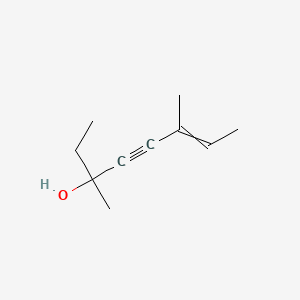
![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)
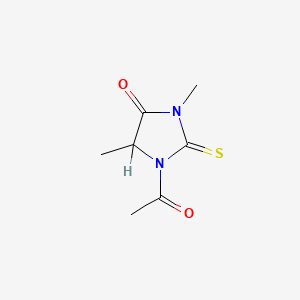
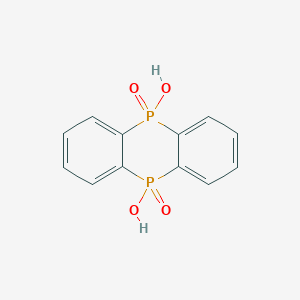
![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)

![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
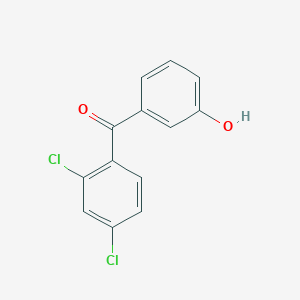
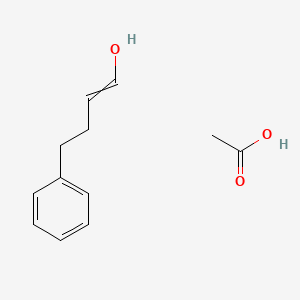
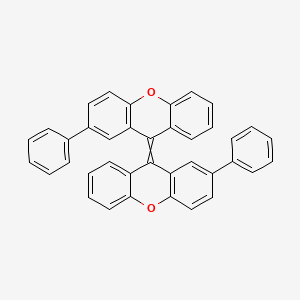
![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
